

An In-Depth Technical Guide to tetranor-Misoprostol: Chemical Structure and Properties

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Compound of Interest

Compound Name: *tetranor-Misoprostol*

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Introduction

tetranor-Misoprostol is a significant metabolite of the synthetic prostaglandin E1 analog, Misoprostol. Misoprostol is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and off-label for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid. This active form then undergoes further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of dinor and tetranor metabolites.[1][2] Understanding the chemical structure and properties of these metabolites, such as **tetranor-Misoprostol**, is crucial for a comprehensive understanding of the pharmacokinetics and overall biological activity of the parent drug. This guide provides a detailed overview of the chemical structure, properties, and known biological context of **tetranor-Misoprostol**.

Chemical Structure and Properties

tetranor-Misoprostol is a C16 prostaglandin E1 analog. Its structure is characterized by a cyclopentanone ring with two side chains.

IUPAC Name: 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid

Physicochemical Properties

Quantitative physicochemical data for **tetranor-Misoprostol** is not extensively reported in the literature. The following table summarizes the available information. For context, some properties of the parent drug, Misoprostol, are included where specific data for the tetranor metabolite is unavailable.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₈ O ₅	
Molecular Weight	312.4 g/mol	
Appearance	Provided as a solution in acetonitrile	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	- DMF: 100 mg/mL- DMSO: 50 mg/mL- Ethanol: 50 mg/mL- PBS (pH 7.2): 1 mg/mL	
Storage	Store at -20°C	
Stability	≥ 2 years at -20°C	

Pharmacological Properties

The pharmacological activity of **tetranor-Misoprostol** is not as well characterized as that of its precursor, Misoprostol acid. However, as a structural analog of prostaglandin E1, it is expected to interact with prostanoid EP receptors. Misoprostol acid, the primary active metabolite of Misoprostol, is known to be a potent agonist at EP2, EP3, and EP4 receptors.[3][4] The binding of Misoprostol to these receptors initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

Specific binding affinity data (e.g., K_i or IC_{50} values) for **tetranor-Misoprostol** at EP receptors are not readily available in the scientific literature. The following table presents the known binding affinities of Misoprostol for human EP receptors to provide a likely context for the activity of its tetranor metabolite.

Receptor Subtype	Ligand	K_i (nM)	Source
EP2	Misoprostol	34	[3]
EP3	Misoprostol	7.9	[3]
EP4	Misoprostol	23	[3]
EP3	Misoprostol acid	67	[4]
EP4	Misoprostol acid	67	[4]

It is plausible that **tetranor-Misoprostol** retains some affinity for these receptors, although likely with different potency and selectivity compared to Misoprostol acid. Further research is needed to fully elucidate its pharmacological profile.

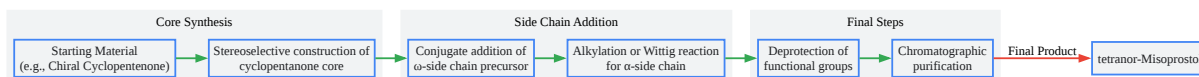
Experimental Protocols

Detailed, validated experimental protocols specifically for **tetranor-Misoprostol** are not widely published. The following sections provide generalized methodologies based on common practices for prostaglandin research, which can be adapted for the study of **tetranor-Misoprostol**.

Synthesis

A specific, detailed protocol for the chemical synthesis of **tetranor-Misoprostol** is not readily available. However, the synthesis of a structurally related compound, tetranor-PGE₁, has been described and can serve as a conceptual framework.[5][6] The general approach would likely involve the stereocontrolled construction of the cyclopentanone core followed by the sequential addition of the α - and ω -side chains through established prostaglandin synthesis methodologies, such as cuprate additions and Wittig-type reactions.

Disclaimer: The following is a generalized workflow and not a validated protocol for **tetranor-Misoprostol** synthesis.



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Generalized Synthetic Workflow

Purification

Purification of prostaglandin metabolites is typically achieved using chromatographic techniques. A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is often employed.

General Protocol Outline:

- Initial Extraction: If isolated from a biological matrix, a liquid-liquid or solid-phase extraction would be the initial step to separate lipids from the aqueous phase.
- Column Chromatography:
 - Normal-Phase HPLC: A silica gel column can be used with a non-polar mobile phase (e.g., hexane/isopropanol) to separate compounds based on polarity.
 - Reversed-Phase HPLC: A C18 column is commonly used with a polar mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) to separate based on hydrophobicity.
- Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.

- Solvent Evaporation: The solvent from the purified fractions is removed under reduced pressure to yield the purified **tetranor-Misoprostol**.

Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of Misoprostol and its metabolites in biological matrices.^{[7][8]}

General HPLC-MS/MS Parameters:

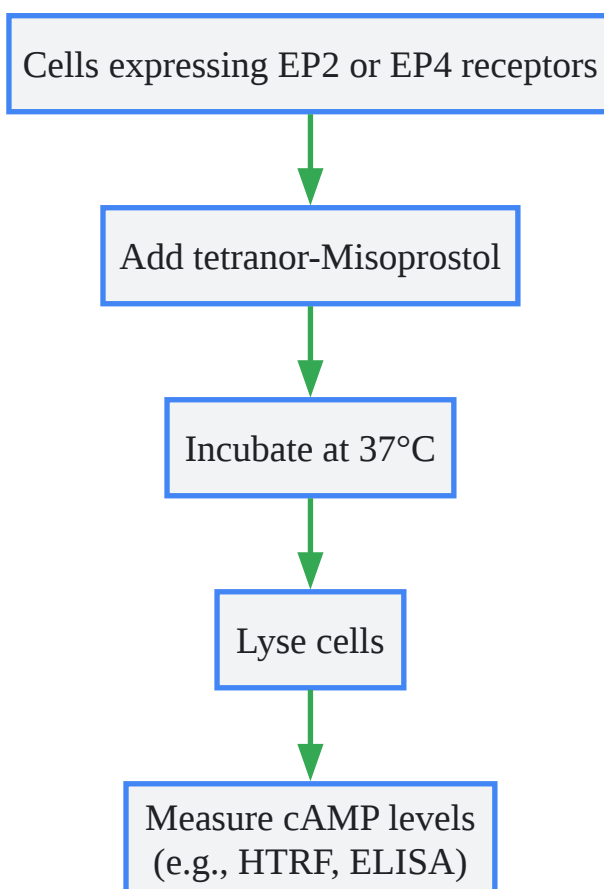
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- Ionization: Electrospray ionization (ESI) in negative mode is typically used for prostaglandins.
- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **tetranor-Misoprostol** and an internal standard.

Biological Activity Assays

To determine the pharmacological activity of **tetranor-Misoprostol** at EP receptors, functional cell-based assays are employed.

cAMP Assay (for EP2 and EP4 receptor agonism):

This assay measures the ability of a compound to stimulate the production of cyclic AMP, a second messenger for Gs-coupled receptors like EP2 and EP4.



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cAMP Assay Workflow

Calcium Flux Assay (for EP1 and some EP3 receptor isoforms):

This assay measures changes in intracellular calcium concentrations upon receptor activation, which is characteristic of Gq-coupled receptors.

Disclaimer: The following is a generalized protocol.

- Cell Culture: Culture cells expressing the EP receptor of interest in a suitable medium.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Baseline Measurement: Measure the baseline fluorescence of the cells.

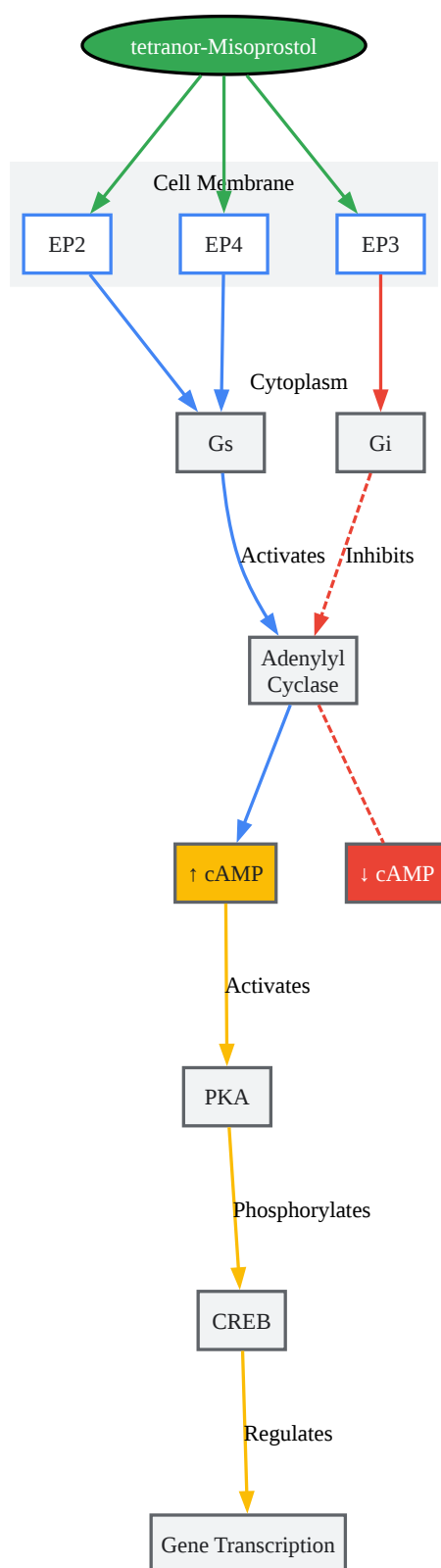
- **Compound Addition:** Add **tetranor-Misoprostol** at various concentrations.
- **Fluorescence Measurement:** Continuously measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.
- **Data Analysis:** Plot the change in fluorescence against the compound concentration to determine the EC₅₀.

Signaling Pathways

Misoprostol, through its active metabolite Misoprostol acid, exerts its effects by activating EP receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.^{[9][10]}

- **EP2 and EP4 Receptors:** These receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB.^{[11][12][13]}
- **EP3 Receptor:** This receptor is primarily coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.^[9]
- **EP1 Receptor:** This receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores.

The following diagram illustrates the primary signaling pathways activated by EP receptor agonists like Misoprostol acid, which are likely to be relevant for **tetranor-Misoprostol**.



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EP Receptor Signaling Pathways

Conclusion

tetranor-Misoprostol is a key metabolite in the biotransformation of Misoprostol. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and pharmacological properties remains an area for further investigation. The methodologies and signaling information presented in this guide, largely extrapolated from data on its parent compound and related prostaglandins, provide a robust framework for researchers and drug development professionals. Future studies focusing on the specific receptor binding affinities, potency, and potential unique biological activities of **tetranor-Misoprostol** will be invaluable in fully understanding the complete pharmacological profile of Misoprostol.

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